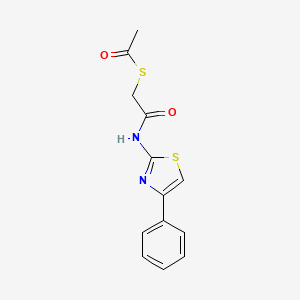![molecular formula C14H14N2O2S2 B6479361 2-(acetylsulfanyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide CAS No. 891476-23-6](/img/structure/B6479361.png)
2-(acetylsulfanyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Acetylsulfanyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide (hereafter referred to as ASTA) is an organosulfur compound that is of interest to the scientific research community. It has a wide range of applications, from being used in the synthesis of other compounds to being studied for its potential biological effects.
Mechanism of Action
The exact mechanism of action of ASTA is still not fully understood. However, it is believed that ASTA acts by binding to the cell membrane and disrupting its structure, leading to the inhibition of cell growth and division. In addition, ASTA has been shown to inhibit the activity of certain enzymes, such as the enzyme glutathione reductase, which is involved in the detoxification of certain compounds.
Biochemical and Physiological Effects
ASTA has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that ASTA can inhibit the growth of certain bacteria and fungi, as well as inhibit the activity of certain enzymes, such as glutathione reductase. In vivo studies have shown that ASTA can reduce inflammation and pain, as well as reduce the production of certain cytokines, such as interleukin-6.
Advantages and Limitations for Lab Experiments
ASTA has several advantages for lab experiments. It is relatively easy to synthesize, and can be produced in large quantities. It is also relatively stable and can be stored for long periods of time. However, ASTA does have some limitations for lab experiments. It is not soluble in water, which can make it difficult to work with in certain experiments. In addition, ASTA can be toxic and can cause irritation to the skin and eyes, so it should be handled with caution.
Future Directions
There are a number of potential future directions for research on ASTA. One potential direction is to further investigate its potential biological effects, such as its ability to inhibit the growth of certain bacteria and fungi, and its potential anti-inflammatory properties. Another potential direction is to investigate the potential therapeutic applications of ASTA, such as its potential use as an anti-cancer agent. Additionally, further research could be conducted to investigate the exact mechanism of action of ASTA, as well as to develop more efficient methods of synthesis.
Synthesis Methods
ASTA can be synthesized using a variety of methods. One method involves the reaction of 4-methylphenyl thiosemicarbazide with acetic anhydride in the presence of pyridine. This reaction yields ASTA in a yield of up to 95%. Other methods of synthesis include the reaction of 4-methylphenyl thiosemicarbazide with ethyl acetate, acetic anhydride, and dimethylformamide.
Scientific Research Applications
ASTA has a wide range of applications in scientific research. It has been used in the synthesis of other compounds, such as 2-(4-methylphenylthio)-4-methylthiazole, 2-(4-methylphenylthio)-4-methylthiazole-5-carboxylic acid, and 2-(4-methylphenylthio)-4-methylthiazole-5-carboxylic acid-3-carboxylic acid. ASTA has also been studied for its potential biological effects, such as its ability to inhibit the growth of certain bacteria and fungi.
properties
IUPAC Name |
S-[2-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl] ethanethioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S2/c1-9-3-5-11(6-4-9)12-7-20-14(15-12)16-13(18)8-19-10(2)17/h3-7H,8H2,1-2H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGBMGCOTIMOCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-(2-oxo-2-((4-(p-tolyl)thiazol-2-yl)amino)ethyl) ethanethioate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-butoxyphenyl)-4-{[(2,5-dimethylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine](/img/structure/B6479280.png)
![4-{[(2-methylphenyl)methyl]sulfanyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazine](/img/structure/B6479287.png)
![N-[1-(benzenesulfonyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-2-methylbenzamide](/img/structure/B6479295.png)

![ethyl 7-methyl-3-oxo-2-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-5-(thiophen-2-yl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B6479306.png)
![N-(4-cyanophenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide](/img/structure/B6479325.png)
![1-amino-N,N-diethyl-5-(furan-2-yl)-6H,7H,8H,9H-thieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B6479337.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide](/img/structure/B6479340.png)
![ethyl 2-(2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamido)benzoate](/img/structure/B6479351.png)
![methyl 2-(2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamido)benzoate](/img/structure/B6479353.png)
![2'-amino-7'-methyl-2,5'-dioxo-6'-[(pyridin-3-yl)methyl]-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile](/img/structure/B6479356.png)

![N-(2-ethoxyphenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide](/img/structure/B6479371.png)
![2-({3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B6479393.png)